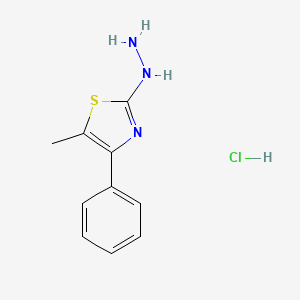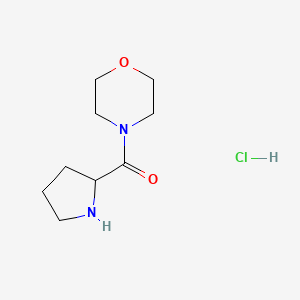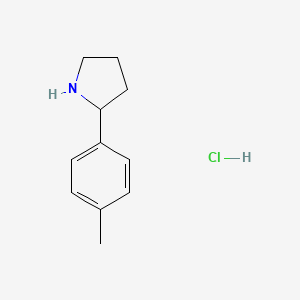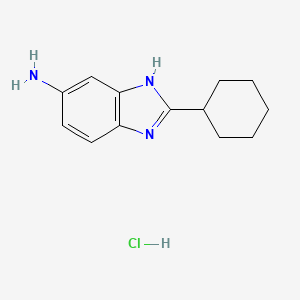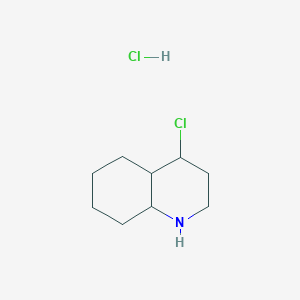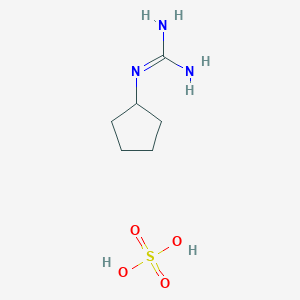
2-cyclopentylguanidine;sulfuric acid
説明
2-cyclopentylguanidine;sulfuric acid is a chemical compound with the molecular formula C6H15N3O4S. It is a guanidine derivative, characterized by the presence of a cyclopentyl group attached to the guanidine moiety. Guanidine compounds are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives, including 2-cyclopentylguanidine;sulfuric acid, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with cyclopentylamine under specific conditions to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These reactions involve the use of transition metal catalysts to facilitate the formation of the C-N bond between the amine and the guanidine precursor. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions: 2-cyclopentylguanidine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with the guanidine group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted guanidines .
科学的研究の応用
2-cyclopentylguanidine;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research explores its use as a therapeutic agent due to its high basicity and ability to interact with biological molecules.
Industry: It is utilized in the production of biocidal agents, catalysts, and molecular glues
作用機序
The mechanism of action of 2-cyclopentylguanidine;sulfuric acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple resonance structures, allowing it to stabilize interactions with various biological molecules. This property makes it effective in binding to DNA and inhibiting specific enzymes .
類似化合物との比較
Cyclopentylamine: A simpler amine derivative without the guanidine group.
Cyclopentylguanidine: Similar structure but without the sulfate group.
Guanidine Hydrochloride: A common guanidine derivative used in protein denaturation studies.
Uniqueness: 2-cyclopentylguanidine;sulfuric acid is unique due to the presence of both the cyclopentyl and guanidine groups, which confer high basicity and the ability to form stable hydrogen bonds. The sulfate group further enhances its solubility and reactivity in aqueous environments, making it versatile for various applications .
特性
IUPAC Name |
2-cyclopentylguanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQLDMGODIWUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279260 | |
| Record name | 2-cyclopentylguanidine sulfate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-62-8 | |
| Record name | NSC11997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopentylguanidine sulfate(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone](/img/structure/B7812547.png)
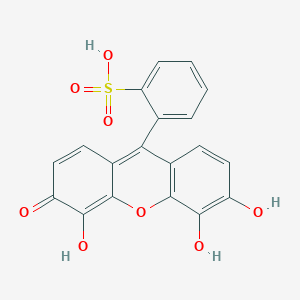
![2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride](/img/structure/B7812587.png)
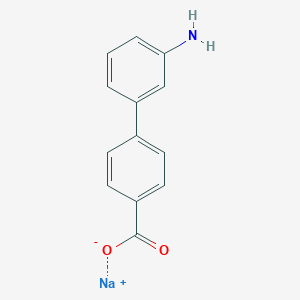
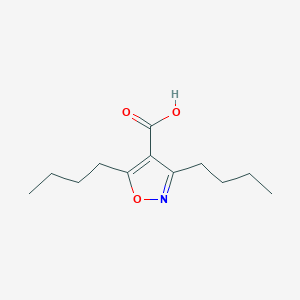
![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid;hydrochloride](/img/structure/B7812598.png)
![[(6-Ethyl-4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7812614.png)
